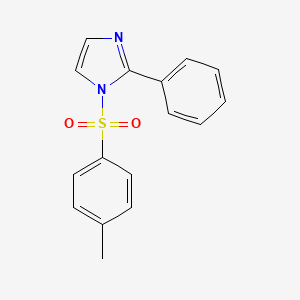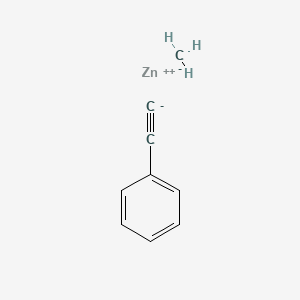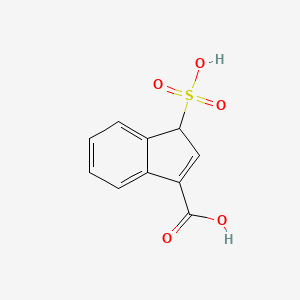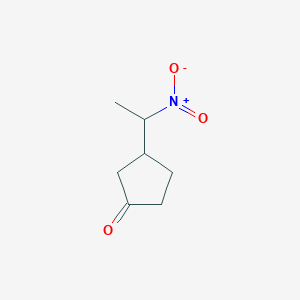
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2-amino-2-sulfanylideneethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate typically involves the reaction of a suitable phosphonate precursor with an amino-thio compound. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. This reaction is often carried out under mild conditions, such as room temperature, and can be catalyzed by various acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale Kabachnik–Fields reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of amino acid metabolism.
Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminomethylphosphonic acid: A simpler aminophosphonate with similar enzyme inhibitory properties.
Glyphosate: A widely used herbicide that also contains a phosphonate group.
Uniqueness
Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate is unique due to its specific combination of an amino-thio group and a phosphonate moiety, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to simpler aminophosphonates .
Eigenschaften
CAS-Nummer |
132424-73-8 |
|---|---|
Molekularformel |
C8H18NO3PS |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
2-di(propan-2-yloxy)phosphorylethanethioamide |
InChI |
InChI=1S/C8H18NO3PS/c1-6(2)11-13(10,5-8(9)14)12-7(3)4/h6-7H,5H2,1-4H3,(H2,9,14) |
InChI-Schlüssel |
NHSSQEVRSUWIKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(CC(=S)N)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)





![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)



